molecular formula C10H12N5O6PS B14759845 (Rp)-cGMPS

(Rp)-cGMPS

Cat. No.: B14759845
M. Wt: 361.27 g/mol
InChI Key: JZAJZXRXCHCRMU-QVRNUERCSA-N
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Description

(Rp)-guanosine-3’,5’-cyclic monophosphorothioate is a cyclic nucleotide analog that has been widely used in scientific research. This compound is a stereoisomer of guanosine-3’,5’-cyclic monophosphorothioate, where the sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate group. It is known for its ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases, making it a valuable tool in the study of cyclic guanosine monophosphate signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate typically involves the use of guanosine as the starting material. The key steps include the phosphorylation of guanosine to form guanosine-3’,5’-cyclic monophosphate, followed by the introduction of a sulfur atom to replace one of the non-bridging oxygen atoms. This can be achieved through the use of thiophosphoryl chloride or other sulfurizing agents under controlled conditions.

Industrial Production Methods

Industrial production of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Rp)-guanosine-3’,5’-cyclic monophosphorothioate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atom back to its original state.

    Substitution: The sulfur atom can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate with hydrogen peroxide can yield guanosine-3’,5’-cyclic monophosphorothioate sulfoxide.

Scientific Research Applications

(Rp)-guanosine-3’,5’-cyclic monophosphorothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a probe to study the structure and function of cyclic guanosine monophosphate-dependent protein kinases.

    Biology: The compound is employed to investigate cyclic guanosine monophosphate signaling pathways in various biological systems.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to cyclic guanosine monophosphate signaling dysregulation.

    Industry: The compound is used in the development of diagnostic assays and as a research tool in pharmaceutical development.

Mechanism of Action

(Rp)-guanosine-3’,5’-cyclic monophosphorothioate exerts its effects by selectively inhibiting cyclic guanosine monophosphate-dependent protein kinases. The sulfur atom in the phosphate group enhances its binding affinity to the regulatory subunits of these kinases, thereby blocking their activity. This inhibition disrupts the downstream signaling pathways mediated by cyclic guanosine monophosphate, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Sp)-guanosine-3’,5’-cyclic monophosphorothioate: Another stereoisomer with similar inhibitory effects on cyclic guanosine monophosphate-dependent protein kinases.

    Guanosine-3’,5’-cyclic monophosphate: The parent compound without the sulfur substitution, which acts as a natural activator of cyclic guanosine monophosphate-dependent protein kinases.

Uniqueness

(Rp)-guanosine-3’,5’-cyclic monophosphorothioate is unique due to its selective inhibition of cyclic guanosine monophosphate-dependent protein kinases, which is not observed with the parent compound or other stereoisomers. This selectivity makes it a valuable tool for studying cyclic guanosine monophosphate signaling pathways and developing potential therapeutic agents.

Properties

Molecular Formula

C10H12N5O6PS

Molecular Weight

361.27 g/mol

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one

InChI

InChI=1S/C10H12N5O6PS/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17)/t3-,5-,6-,9-,22?/m1/s1

InChI Key

JZAJZXRXCHCRMU-QVRNUERCSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O

Origin of Product

United States

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